Reduced HIV-1 RNase H Inhibitory Potency Compared to the Primary Amide Parent Compound
The N-ethyl substitution on the 3-carboxamide group of the target compound is associated with a significant reduction in inhibitory activity against HIV-1 RNase H compared to the parent primary amide, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447). SAR analysis of cycloheptane-substituted 2-amino-thiophene-3-carboxamides indicates that modifications to the 3-CONH2 group, including alkylation, universally decrease potency relative to the unsubstituted amide [1]. While a specific IC50 value for the N-ethyl derivative has not been reported in peer-reviewed studies, the parent compound demonstrates an IC50 of 6.9 μM under identical assay conditions [1]. This data gap should be noted when selecting between analogs for biological studies.
| Evidence Dimension | HIV-1 RNase H inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly determined; predicted to be >6.9 μM based on SAR trends for 3-CONH2 alkylation [1] |
| Comparator Or Baseline | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447, parent primary amide): IC50 = 6.9 μM [1] |
| Quantified Difference | Predicted fold-reduction in potency; precise value uncharacterized |
| Conditions | In vitro RNase H activity assay using recombinant HIV-1 reverse transcriptase (RT) with a fluorescent RNA-DNA hybrid substrate. Inhibition measured under steady-state conditions with compound pre-incubation prior to substrate addition. |
Why This Matters
Procurement decisions must account for the well-documented SAR penalty of 3-carboxamide alkylation; the N-ethyl analog should not be assumed to retain the potency of the parent compound in HIV-1 RNase H inhibition assays.
- [1] Chung S, et al. Structure-activity analysis of vinylogous urea inhibitors of human immunodeficiency virus-encoded ribonuclease H. Antimicrob Agents Chemother. 2010;54(9):3913-3921. PMID: 20547794. View Source
